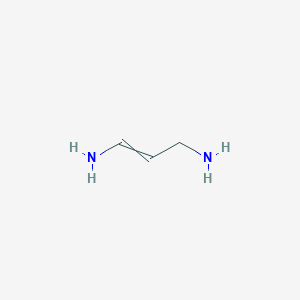

Prop-1-ene-1,3-diamine

Beschreibung

Prop-1-ene-1,3-diamine (IUPAC name: 1,3-diaminoprop-1-ene) is an unsaturated diamine with a propene backbone (CH₂=CH–CH₂) and amine groups at positions 1 and 3. While direct literature on this compound is sparse in the provided evidence, its structural analogs and derivatives are well-documented. These compounds are of interest in medicinal chemistry, materials science, and industrial applications due to their reactivity and ability to form coordination complexes or polymerize under specific conditions.

Eigenschaften

CAS-Nummer |

56045-70-6 |

|---|---|

Molekularformel |

C3H8N2 |

Molekulargewicht |

72.11 g/mol |

IUPAC-Name |

prop-1-ene-1,3-diamine |

InChI |

InChI=1S/C3H8N2/c4-2-1-3-5/h1-2H,3-5H2 |

InChI-Schlüssel |

QBIAZVPERXOGAL-UHFFFAOYSA-N |

Kanonische SMILES |

C(C=CN)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diamines, including prop-1-ene-1,3-diamine, can be achieved through several methods. One common approach involves the reaction of allylamine with ammonia under high pressure and temperature conditions. Another method includes the catalytic hydrogenation of nitriles or imines, which can yield 1,3-diamines with high selectivity .

Industrial Production Methods

Industrial production of prop-1-ene-1,3-diamine typically involves the catalytic hydrogenation of acrylonitrile in the presence of ammonia. This process is carried out under high pressure and temperature, using a metal catalyst such as nickel or cobalt to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Prop-1-ene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of prop-1-ene-1,3-diamine include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and alkyl halides (for substitution reactions). These reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from the reactions of prop-1-ene-1,3-diamine include primary amines, nitriles, amides, and various substituted derivatives. These products are valuable intermediates in organic synthesis and can be used to produce pharmaceuticals, agrochemicals, and polymers .

Wissenschaftliche Forschungsanwendungen

Prop-1-ene-1,3-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Wirkmechanismus

The mechanism of action of prop-1-ene-1,3-diamine involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In chemical reactions, the compound acts as a nucleophile, participating in substitution and addition reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Propane-1,3-diamine (Saturated Analog)

- Structure : A saturated diamine (NH₂–CH₂–CH₂–CH₂–NH₂).

- Applications : Used in synthesizing macrocyclic ligands (e.g., cyclen derivatives). Challenges in ¹³C-NMR analysis due to signal broadening in macrocyclic complexes .

- Reactivity : Undergoes condensation with formaldehyde to form oligomers (dimer, trimer, tetramer, pentamer) under varying conditions, as confirmed by MS, ¹H-NMR, and X-ray diffraction .

N¹-(Prop-2-en-1-yl)benzene-1,3-diamine

- Structure : Aromatic diamine with a propenyl substituent (C₉H₁₂N₂).

- Properties: Molecular weight 148.2 g/mol; purity ≥95%. Limited commercial availability, primarily used in lab-scale organic synthesis .

m-TDA Mixture (2-Methylbenzene-1,3-diamine)

- Structure : Aromatic diamine with a methyl group (C₇H₁₀N₂).

- Applications : Key intermediate in pharmaceuticals (analgesics, anti-inflammatory drugs) and dyes. Commercial formulations often contain 80% 2,4-TDA and 20% 2,6-TDA .

N-Ethyl-1,3-propanediamine

- Structure : Substituted diamine with an ethyl group (C₅H₁₄N₂).

- Uses : Lab-scale reagent for synthesizing specialty chemicals; long-term storage requires inert conditions .

Prop-1-ene-1,3-sultone (PES)

- Electrolyte Applications: Enhances solid-electrolyte interphase (SEI) formation in lithium-ion batteries. Improves graphite anode stability in propylene carbonate (PC)-based electrolytes .

Functional and Performance Comparisons

Binding Affinities in Medicinal Chemistry

Electrolyte Additive Performance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.